2-((2,5-dimethoxyphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-((2,5-dimethoxyphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of thiadiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a quinazoline ring, and multiple methoxy groups attached to the phenyl and quinazoline rings. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-((2,5-dimethoxyphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multi-step reactions. One common method includes the condensation of 2,5-dimethoxyaniline with a suitable quinazoline precursor, followed by cyclization with thiadiazole derivatives. The reaction conditions often require the use of catalysts such as vanadium oxide loaded on fluorapatite, which provides a robust and sustainable catalytic environment . The reaction is usually carried out in ethanol solvent at room temperature, yielding high product efficiency.
Chemical Reactions Analysis
2-((2,5-dimethoxyphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Scientific Research Applications
2-((2,5-dimethoxyphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2,5-dimethoxyphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells, thereby exhibiting its antitumor activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with DNA and disrupt cellular processes.
Comparison with Similar Compounds
2-((2,5-dimethoxyphenyl)amino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be compared with other similar compounds, such as:
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound exhibits similar antimicrobial and antitumor activities but differs in its structural features and specific biological targets.
3-phenylquinazoline-2,4(1H,3H)-dithione: This compound is used in the synthesis of various quinazoline derivatives and has shown potential anticancer activity.
The uniqueness of this compound lies in its specific structural arrangement and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N4O5S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-(2,5-dimethoxyanilino)-7,8-dimethoxy-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C19H18N4O5S/c1-25-10-5-6-14(26-2)13(7-10)20-18-22-23-17(24)11-8-15(27-3)16(28-4)9-12(11)21-19(23)29-18/h5-9H,1-4H3,(H,20,22) |
InChI Key |
ANZZCDCJBQTMEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC |
Origin of Product |
United States |
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